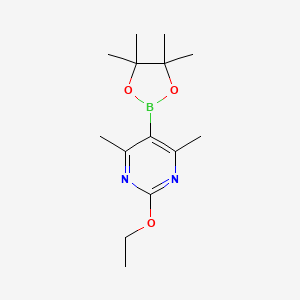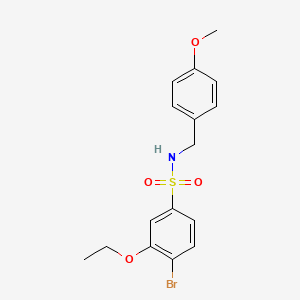
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N'~1~,N'~4~-diphenyl-1,4-piperazinedicarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine core substituted with pyrrolidinylidene and phenyl groups, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-pyrrolidinylidene with diphenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or other reduced derivatives.
Applications De Recherche Scientifique
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N1,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide: Similar in structure but with different substituents.
1,4-Benzenediamine,N1,N4-bis(1-methyl-2-pyrrolidinylidene): Shares the pyrrolidinylidene groups but has a different core structure.
Uniqueness
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide is unique due to its specific combination of substituents and core structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C28H36N8 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
(N1E,N4E)-1-N,4-N-bis(1-methylpyrrolidin-2-ylidene)-1-N',4-N'-diphenylpiperazine-1,4-dicarboximidamide |
InChI |
InChI=1S/C28H36N8/c1-33-17-9-15-25(33)31-27(29-23-11-5-3-6-12-23)35-19-21-36(22-20-35)28(30-24-13-7-4-8-14-24)32-26-16-10-18-34(26)2/h3-8,11-14H,9-10,15-22H2,1-2H3/b29-27?,30-28?,31-25+,32-26+ |
Clé InChI |
AZANZUXRPZRNKY-DXIOKJRKSA-N |
SMILES isomérique |
CN1/C(=N/C(=NC2=CC=CC=C2)N3CCN(CC3)C(=NC4=CC=CC=C4)/N=C\5/N(CCC5)C)/CCC1 |
SMILES canonique |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCN(CC3)C(=NC4=CC=CC=C4)N=C5CCCN5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Tert-butylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369378.png)

![2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13369388.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369390.png)
![Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B13369392.png)
![7-benzyl-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369398.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B13369406.png)
![1-Benzyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13369408.png)
![2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B13369417.png)
![2-[(2,4-difluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B13369422.png)

![6-hydroxy-4-methyl-7-[(4-methyl-1-piperidinyl)methyl]-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13369425.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide](/img/structure/B13369442.png)
![3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369448.png)
